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Compound Name: 8-Bromo-3-chloroisoquinoline

Cat. No.: B1373807 Get Quote

An In-Depth Technical Guide to 8-Bromo-3-chloroisoquinoline (CAS: 1029720-63-5):

Synthesis, Reactivity, and Applications

Executive Summary
8-Bromo-3-chloroisoquinoline is a halogenated heterocyclic compound of significant interest

to the fields of medicinal chemistry and synthetic organic chemistry. Its structure, featuring two

distinct halogen atoms on the isoquinoline scaffold, provides orthogonal handles for sequential,

site-selective functionalization. The chlorine atom at the C3 position is activated towards

nucleophilic aromatic substitution, while the bromine atom at the C8 position is ideally suited for

a variety of metal-catalyzed cross-coupling reactions. This guide provides a comprehensive

overview of the physicochemical properties, plausible synthetic strategies, predicted

spectroscopic data, and the synthetic utility of 8-Bromo-3-chloroisoquinoline, positioning it as

a versatile building block for the synthesis of complex molecular architectures and the

development of novel pharmaceutical agents.

Introduction to the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged structural motif found in a vast number of natural

products, most notably a wide range of alkaloids such as papaverine and morphine.[1] This

structural prominence has translated into extensive applications in drug discovery, with

isoquinoline derivatives exhibiting a broad spectrum of biological activities, including

anticancer, antimicrobial, and antimalarial properties.[2][3] The ability to precisely substitute the
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isoquinoline ring is therefore crucial for modulating pharmacological activity, making

polysubstituted intermediates like 8-Bromo-3-chloroisoquinoline highly valuable.

Physicochemical and Structural Properties
8-Bromo-3-chloroisoquinoline is a solid organic compound whose core properties are

derived from its aromatic, heterocyclic structure. The key identifiers and computed properties

are summarized below.

Property Value Source

CAS Number 1029720-63-5 [4][5]

Molecular Formula C₉H₅BrClN [4]

Molecular Weight 242.50 g/mol [4]

IUPAC Name 8-bromo-3-chloroisoquinoline [4]

SMILES
C1=CC2=CC(=NC=C2C(=C1)

Br)Cl
[4]

InChI Key
DBTXKDKSTIONNI-

UHFFFAOYSA-N
[4]

Monoisotopic Mass 240.92939 Da [4]

Synthetic Strategies
While a specific, published synthesis for 8-Bromo-3-chloroisoquinoline is not readily

available in the literature, its structure suggests several plausible and robust synthetic routes

based on established isoquinoline chemistry. A logical approach involves the construction of the

isoquinoline ring from a precursor already containing the C8-bromo substituent, ensuring

regiochemical control.

Proposed Synthesis via Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of

electron-rich aromatic systems and is particularly effective for creating chloro-substituted
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heterocyclic rings.[6] This strategy offers a convergent and efficient route starting from a readily

available bromoaniline derivative.

2-Bromoaniline

N-(2-bromophenyl)acetamide

Acetic Anhydride

8-Bromo-3-chloroisoquinoline

Vilsmeier-Haack
Cyclization

Vilsmeier Reagent
(POCl₃ + DMF)

Click to download full resolution via product page

Caption: Proposed Vilsmeier-Haack synthesis route.

Detailed Experimental Protocol (Hypothetical)
Disclaimer:This protocol is a proposed methodology based on established chemical principles

and has not been experimentally validated. All procedures should be performed by trained

personnel with appropriate safety precautions.

Step 1: Synthesis of N-(2-bromophenyl)acetamide

To a stirred solution of 2-bromoaniline (1.0 equiv.) in a suitable solvent (e.g.,

dichloromethane or ethyl acetate) at 0 °C, add acetic anhydride (1.1 equiv.) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by

Thin Layer Chromatography (TLC) for the disappearance of the starting material.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude acetamide.
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Purify the product by recrystallization or column chromatography to obtain pure N-(2-

bromophenyl)acetamide.

Causality: The acetylation of the aniline nitrogen transforms the activating amino group

into a moderately deactivating amide. This is crucial for directing the subsequent

electrophilic cyclization and for the Vilsmeier-Haack chemistry to proceed effectively.

Step 2: Vilsmeier-Haack Cyclization to 8-Bromo-3-chloroisoquinoline

In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser

under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-

dimethylformamide (DMF, ~5 equiv.).

Cool the DMF to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, ~3 equiv.)

dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to pre-form the

Vilsmeier reagent.[7]

Add a solution of N-(2-bromophenyl)acetamide (1.0 equiv.) in a minimal amount of

anhydrous DMF to the Vilsmeier reagent.

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-8

hours. Monitor the reaction progress by TLC. The reaction is driven by the cyclization of the

acetamide onto the benzene ring, followed by dehydration and chlorination.[8]

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with

vigorous stirring.

Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium

acetate or sodium carbonate solution, until the pH is approximately 7-8.

The crude product should precipitate from the aqueous solution. Collect the solid by vacuum

filtration.

Wash the solid with cold water and dry under vacuum.

Purify the crude 8-Bromo-3-chloroisoquinoline by column chromatography on silica gel

using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the final
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product.

Predicted Spectroscopic Characterization
As experimental spectra are not publicly available, the following data are predicted based on

the known effects of substituents on the isoquinoline core and general spectroscopic principles.

[9]

Technique Predicted Data

¹H NMR

The spectrum is expected to show 5 distinct

signals in the aromatic region (approx. δ 7.5-9.5

ppm). The H1 proton will likely be the most

downfield singlet. The protons on the

brominated ring (H5, H6, H7) will form a

complex multiplet system, while the H4 proton

will appear as a singlet.

¹³C NMR

The proton-decoupled spectrum should exhibit 9

signals for the 9 unique carbon atoms. Carbons

adjacent to nitrogen (C1, C3) will be downfield.

The C-Br and C-Cl carbons will show

characteristic shifts, with the C-Cl bond having a

significant deshielding effect.

Mass Spec.

The mass spectrum will be highly characteristic

due to the isotopic abundances of bromine

(⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl:

~75.8%, ³⁷Cl: ~24.2%). This will result in a

distinctive cluster of molecular ion peaks: M⁺

(m/z ~241), M+2 (m/z ~243, highest intensity),

and M+4 (m/z ~245).[9]

Chemical Reactivity and Synthetic Utility
The primary value of 8-Bromo-3-chloroisoquinoline lies in the differential reactivity of its two

halogen substituents, which allows for selective and sequential functionalization.
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C3-Position (Chloro): The chlorine atom at the C3 position is part of an electron-deficient

pyridine ring, activated by the ring nitrogen. It is therefore susceptible to Nucleophilic

Aromatic Substitution (SₙAr) with a variety of nucleophiles (e.g., amines, alkoxides,

thiolates).

C8-Position (Bromo): The bromine atom is on the benzenoid ring and behaves as a typical

aryl bromide. It is an excellent substrate for a wide range of metal-catalyzed cross-coupling

reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination.

This orthogonal reactivity enables the molecule to be used as a versatile scaffold for building

molecular complexity.

8-Bromo-3-chloroisoquinoline

8-Bromo-3-(substituted)isoquinoline

SₙAr Reaction
(at C3)

8-(substituted)-3-chloroisoquinoline

Cross-Coupling
(at C8)

Nucleophiles (R-NH₂, R-OH, R-SH)
Cross-Coupling Partners

(Boronic Acids, Alkynes, Alkenes)
+ Pd Catalyst

Click to download full resolution via product page

Caption: Orthogonal reactivity pathways of the title compound.

Applications in Drug Discovery
Halogenated building blocks are foundational in modern drug discovery.[10] The bromine atom,

in particular, often enhances biological activity or serves as a synthetic handle. 8-Bromo-3-
chloroisoquinoline is an ideal starting material for generating diverse chemical libraries for

high-throughput screening.

For example, a researcher could:

Perform a Suzuki coupling at the C8 position with a library of boronic acids.
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Take the resulting pool of 8-aryl-3-chloroisoquinolines and react them with a library of amines

via SₙAr at the C3 position.

This two-step sequence can rapidly generate thousands of unique, complex molecules from a

single, versatile starting material, accelerating the process of lead identification and

optimization.[11]

Safety and Handling
While specific toxicity data for this compound is not available, related halogenated

isoquinolines are classified as irritants.[12][13][14]

Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and

may cause respiratory irritation (H335).[13] May be harmful if swallowed.

Precautions: Standard laboratory personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a

well-ventilated fume hood.

Conclusion
8-Bromo-3-chloroisoquinoline stands out as a strategically designed synthetic intermediate.

Its value is defined not by any intrinsic biological activity but by the synthetic potential unlocked

through its two chemically distinct halogen atoms. The ability to perform selective SₙAr and

cross-coupling reactions provides chemists with a powerful and flexible tool for the rational

design and synthesis of novel isoquinoline derivatives for applications spanning from

pharmaceutical research to materials science. The synthetic routes and reactivity patterns

outlined in this guide provide a solid foundation for researchers and drug development

professionals to incorporate this versatile scaffold into their synthetic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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